![molecular formula C16H14F3NO4 B1620842 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate CAS No. 257624-96-7](/img/structure/B1620842.png)
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate
Vue d'ensemble
Description
“2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate”, also known as MFMP, is an organic compound primarily used in scientific experiments. It falls under the category of fluorinated organic compounds and belongs to the group of pyridine-derived molecules. The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
Synthesis Analysis
The compound is synthesized by bonding the hydroxyl group of 4-methoxybenzyl. The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular formula of the compound is C16H14F3NO4 . The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it has a benzene-like six-membered ring structure, but one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethoxylation reaction remains a challenge due to the instability of trifluoromethoxide anion .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives . The fluorine atom, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Applications De Recherche Scientifique
Environmental Fate and Behavior of Parabens
- Parabens, structurally related due to their ester linkage and aromatic ring system, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction of paraben-containing products into the environment. The environmental presence of methylparaben and propylparaben, in particular, highlights the distribution pattern of paraben mixtures in consumer products. Chlorinated by-products of parabens, more stable and possibly more toxic, have been detected in various water bodies, necessitating further research into their impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Sunscreen Ingredients and Environmental Impact
- The increasing use of sunscreens, due to heightened awareness of sun-related health risks, has raised concerns about the environmental effects of certain organic UV filters like oxybenzone. These compounds have been found almost globally in water sources and are not easily removed by standard wastewater treatment techniques. Oxybenzone, in particular, has been implicated in coral reef bleaching and detected in various fish species, posing potential risks to the food chain and highlighting the importance of evaluating the environmental impact of sunscreen ingredients (Schneider & Lim, 2019).
Analytical Methods for Antioxidant Activity
- Research into antioxidants, crucial for mitigating oxidative stress in various fields, has led to the development of numerous assays to determine antioxidant activity. The review covers both hydrogen atom transfer-based and electron transfer-based tests, highlighting the importance of these assays in analyzing the antioxidant capacity of complex samples. This research underscores the ongoing efforts to accurately measure and understand the antioxidant properties of substances, potentially including novel compounds like 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate (Munteanu & Apetrei, 2021).
Pharmacological Characteristics of Related Compounds
- Vanillic acid, a compound with structural similarities to the benzoyl and methoxy groups found in this compound, has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties. These properties suggest potential pharmacological applications of structurally related compounds in treating various diseases (Ingole et al., 2021).
Mécanisme D'action
Orientations Futures
It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-22-13-4-2-11(3-5-13)15(21)24-9-8-23-14-10-12(6-7-20-14)16(17,18)19/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDFPMOYKVZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCOC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381813 | |
| Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257624-96-7 | |
| Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




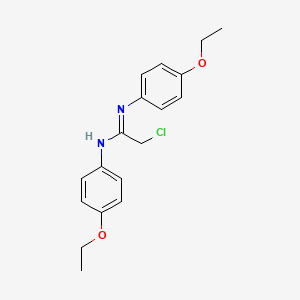

![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)
![5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol](/img/structure/B1620767.png)

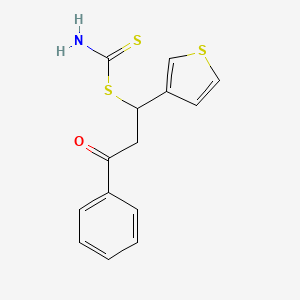
![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)

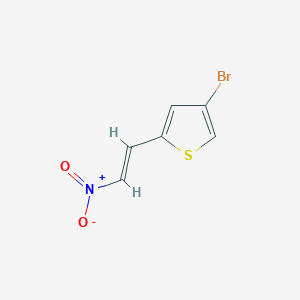
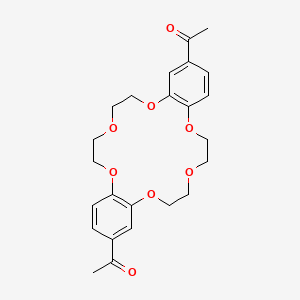
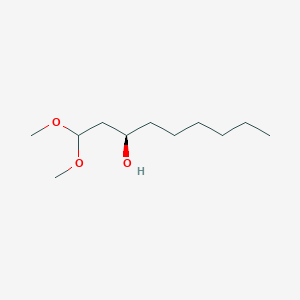

![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)